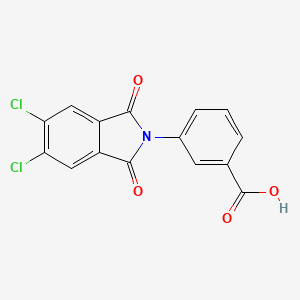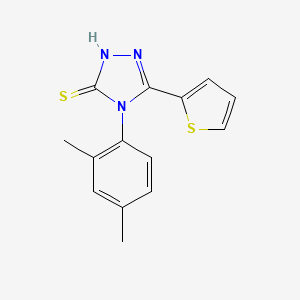![molecular formula C25H32N4O2 B5567737 1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide” is a complex organic molecule. It is related to the class of compounds known as benzylpiperazines . Benzylpiperazines are a type of stimulant drug, which have been sold as ingredients in legal recreational drugs known as “party pills” in some countries .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)Cc2ccc(CN)cc2 . This indicates that the molecule contains a benzyl group (C6H5CH2-) attached to a piperazine ring (a six-membered ring with two nitrogen atoms), along with a methyl group (CH3-) attached to one of the nitrogen atoms in the piperazine ring .
Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding The synthetic dye Hoechst 33258, which is structurally related to the query compound due to its N-methyl piperazine derivative with benzimidazole groups, binds strongly to the DNA minor groove, specifically targeting AT-rich sequences. It has been extensively used as a fluorescent DNA stain, demonstrating its utility in cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values. Additionally, Hoechst derivatives show potential as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design focused on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antineoplastic Drug Candidates A novel series of compounds, structurally analogous to the query compound, exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs in efficacy. These compounds show tumor-selective toxicity and the ability to modulate multi-drug resistance, engaging in apoptosis induction, generating reactive oxygen species, activating caspases, and affecting mitochondrial functions. Furthermore, they display promising antimalarial and antimycobacterial properties and are well tolerated in mice, providing a significant foundation for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Triazine and Piperazine Derivatives in Medicinal Chemistry The triazine analogs, incorporating elements similar to the query compound, exhibit potent pharmacological activities across a broad spectrum, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. These findings underscore the triazine nucleus's significance as a core moiety in drug development, highlighting the vast potential for creating future drugs (Verma et al., 2019).
Prokinetic Agents in Gastrointestinal Motility Disorders Compounds chemically related to the query, such as cisapride, serve as prokinetic agents facilitating or restoring motility across the gastrointestinal tract. Cisapride's unique mechanism, involving the enhancement of acetylcholine release, devoids it of central depressant or antidopaminergic effects. It has shown efficacy in improving symptoms and healing rates in conditions like reflux oesophagitis and non-ulcer dyspepsia, establishing its role in gastrointestinal motility disorder therapy (McCallum et al., 2012).
Anti-mycobacterial Activity Piperazine, a core structure in compounds related to the query, is highlighted for its significant medicinal importance. Recent studies emphasize piperazine-based molecules' anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review emphasizes the potential of piperazine as a crucial building block in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Eigenschaften
IUPAC Name |
1-benzyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-27-15-17-29(18-16-27)25(31)22-7-9-23(10-8-22)26-24(30)21-11-13-28(14-12-21)19-20-5-3-2-4-6-20/h2-10,21H,11-19H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUDYYWKXWMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567654.png)
![5-butyl-4-ethyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5567658.png)

![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
